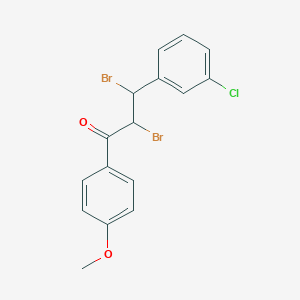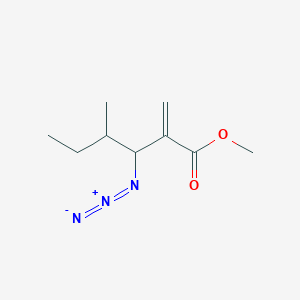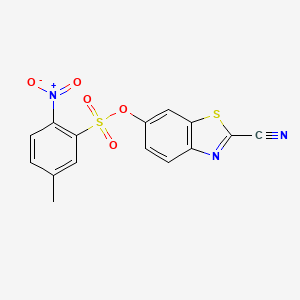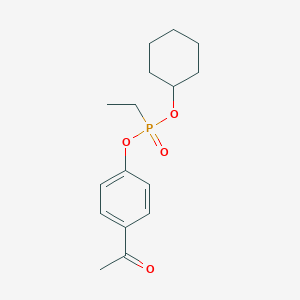![molecular formula C18H13ClF3N3O B12608024 Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]- CAS No. 648420-50-2](/img/structure/B12608024.png)
Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring a chloro-isoquinoline and a trifluoromethyl-phenyl group, suggests potential biological activity and industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:
Starting Materials: 4-chloro-5-isoquinolineamine and 4-(trifluoromethyl)benzyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a catalyst like triethylamine.
Purification: The product can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.
Substitution: The chloro group on the isoquinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Urea derivatives are often used as ligands in catalytic reactions.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some urea derivatives are known to inhibit enzymes, making them potential drug candidates.
Antimicrobial Activity: They may exhibit antibacterial or antifungal properties.
Medicine
Drug Development:
Diagnostics: Used in the development of diagnostic agents.
Industry
Agriculture: Potential use as herbicides or pesticides.
Materials Science: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of urea derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloro-isoquinoline and trifluoromethyl-phenyl groups may enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(4-chloro-5-isoquinolinyl)-N’-phenyl-: Similar structure but lacks the trifluoromethyl group.
Urea, N-(4-chloro-5-isoquinolinyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzyl group.
Uniqueness
The presence of the trifluoromethyl group in Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
648420-50-2 |
|---|---|
Molekularformel |
C18H13ClF3N3O |
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
1-(4-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H13ClF3N3O/c19-14-10-23-9-12-2-1-3-15(16(12)14)25-17(26)24-8-11-4-6-13(7-5-11)18(20,21)22/h1-7,9-10H,8H2,(H2,24,25,26) |
InChI-Schlüssel |
POPQELVYVWVUGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CC(=C2C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)


![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)

![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)


![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
